Cas no 18006-57-0 (Urea, N-phenyl-N'-(1-phenylethyl)-)
18006-57-0 structure
Product Name:Urea, N-phenyl-N'-(1-phenylethyl)-
CAS No:18006-57-0
MF:C15H16N2O
MW:240.300343513489
CID:1371062
PubChem ID:2794059
Update Time:2025-04-20
Urea, N-phenyl-N'-(1-phenylethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Urea, N-phenyl-N'-(1-phenylethyl)-
- SMR000054981
- SR-01000397755-1
- MLS000105052
- Oprea1_847514
- Cambridge id 5137649
- REGID_for_CID_2794059
- AKOS001591424
- N-Phenyl-Na(2)-(1-phenylethyl)urea
- 1-(a-methylbenzyl)-3-phenylurea
- CHEMBL1543552
- HMS1578E22
- AKOS017083938
- HMS2328M22
- 18006-57-0
- SR-01000397755
- SCHEMBL9306563
- DTXSID701303842
-
- Inchi: 1S/C15H16N2O/c1-12(13-8-4-2-5-9-13)16-15(18)17-14-10-6-3-7-11-14/h2-12H,1H3,(H2,16,17,18)
- InChI Key: ABMVKTZVISYDNS-UHFFFAOYSA-N
- SMILES: O=C(NC1C=CC=CC=1)NC(C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 240.12638
- Monoisotopic Mass: 240.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- PSA: 41.13
Urea, N-phenyl-N'-(1-phenylethyl)- Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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